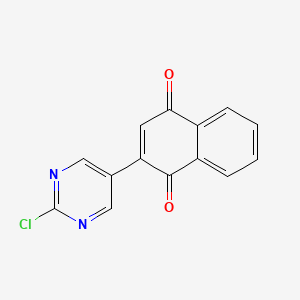
Anti-infective agent 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-infective agent 3 is a compound known for its ability to combat infections caused by various pathogens. It is part of a broader class of anti-infective agents that include antibacterials, antivirals, antifungals, and antiparasitics. These agents are crucial in the treatment and prevention of infectious diseases, which remain a significant threat to global health.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anti-infective agent 3 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. For instance, the preparation might include steps like refluxing in tetrahydrofuran (THF) or ethanol under controlled temperatures .
Industrial Production Methods
Industrial production of this compound often scales up the laboratory synthesis methods, incorporating large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Anti-infective agent 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
科学的研究の応用
Anti-infective agent 3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the interaction between pathogens and host cells.
Medicine: Investigated for its potential to treat various infectious diseases, including bacterial, viral, and fungal infections.
Industry: Utilized in the development of new pharmaceuticals and as a preservative in various products to prevent microbial contamination
作用機序
The mechanism of action of Anti-infective agent 3 involves targeting specific molecular pathways in pathogens. It may inhibit cell wall synthesis, disrupt membrane function, or interfere with protein and nucleic acid synthesis. These actions result in the death or inhibition of the pathogen, thereby preventing the spread of infection .
類似化合物との比較
Anti-infective agent 3 can be compared with other similar compounds such as:
Penicillins: Known for their ability to inhibit cell wall synthesis in bacteria.
Cephalosporins: Similar to penicillins but with a broader spectrum of activity.
Macrolides: Inhibit protein synthesis by binding to bacterial ribosomes.
Quinolones: Interfere with DNA replication by inhibiting bacterial DNA gyrase
This compound stands out due to its unique combination of efficacy, spectrum of activity, and lower propensity for resistance development compared to some other agents.
特性
分子式 |
C14H7ClN2O2 |
|---|---|
分子量 |
270.67 g/mol |
IUPAC名 |
2-(2-chloropyrimidin-5-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H7ClN2O2/c15-14-16-6-8(7-17-14)11-5-12(18)9-3-1-2-4-10(9)13(11)19/h1-7H |
InChIキー |
ATMLLUNHBNEJKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CN=C(N=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


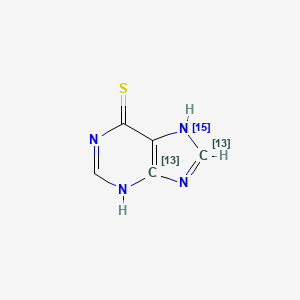


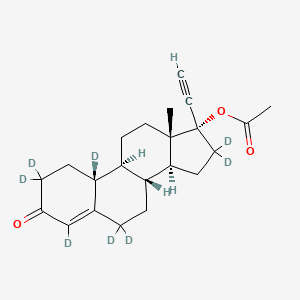
![[(1R,3E,5R,7S,10Z,12S,13S,14S)-1-acetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (E)-3-phenylprop-2-enoate](/img/structure/B15142523.png)
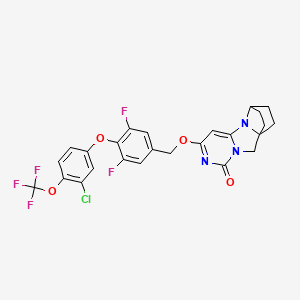
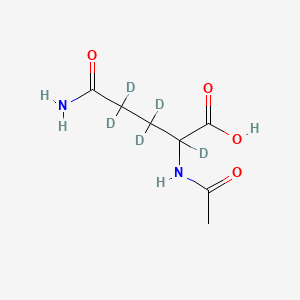
![1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B15142528.png)
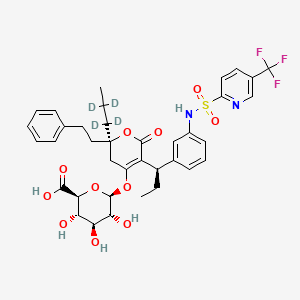
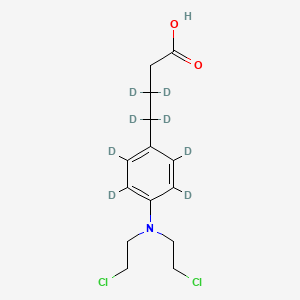
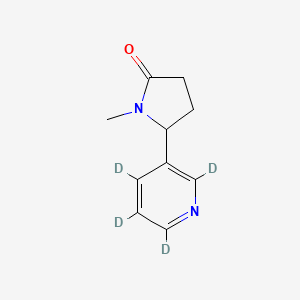
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4](/img/structure/B15142568.png)


